4-(4-Bromobenzyl)-3,5-dimethoxyaniline
Overview
Description
4-Bromobenzylamine (BBA), also known as p-bromobenzylamine, is an aryl bromide . It’s a part of a larger family of compounds known as piperazine derivatives . These compounds have been used in various fields, including neuroscience and energy storage .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of 4-((4-bromobenzyl)selanyl)aniline involves the reaction of triselenium dicyanide with aniline, followed by hydrolysis .
Chemical Reactions Analysis
4-Bromobenzyl compounds can undergo various chemical reactions. For example, 4-Bromobenzyl mercaptan can be converted to 4-bromotoluene via desulfurization with molybdenum hexacarbonyl .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can also vary. For example, 4-Bromobenzyl alcohol has a molecular weight of 187.03 g/mol and is characterized by a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .
Scientific Research Applications
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Preparation of Biaryl Library
- Application: 4-Bromobenzyl bromide is used to prepare a 20-member aminomethyl-substituted biaryl library via sequential N-alkylation of various amines .
- Method: The specific method involves sequential N-alkylation of various amines with 4-Bromobenzyl bromide .
- Results: The result is a 20-member aminomethyl-substituted biaryl library .
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Crystal Structure Analysis
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Preparation of Morpholine Derivatives
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Preparation of Biaryl Library
- Application: 4-Bromobenzyl bromide is used to prepare a 20-member aminomethyl-substituted biaryl library via sequential N-alkylation of various amines .
- Method: The specific method involves sequential N-alkylation of various amines with 4-Bromobenzyl bromide .
- Results: The result is a 20-member aminomethyl-substituted biaryl library .
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Crystal Structure Analysis
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Preparation of Morpholine Derivatives
Safety And Hazards
Future Directions
Research into these types of compounds is ongoing. For instance, 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been recognized for its potential applications in scientific research, particularly in the field of neuroscience . Other compounds, like 4-Bromobenzyl isocyanate, have been investigated for their potential use in lithium-ion batteries .
properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-3,5-dimethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-18-14-8-12(17)9-15(19-2)13(14)7-10-3-5-11(16)6-4-10/h3-6,8-9H,7,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMIOMFJRVLBSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CC2=CC=C(C=C2)Br)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653903 | |
Record name | 4-[(4-Bromophenyl)methyl]-3,5-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromobenzyl)-3,5-dimethoxyaniline | |
CAS RN |
1092389-35-9 | |
Record name | 4-[(4-Bromophenyl)methyl]-3,5-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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